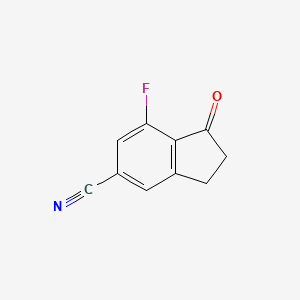

7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Polymer Solar Cells Enhancement

Indene-C60 bisadduct (ICBA), related to the structure of 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, is utilized as an electron-cascade acceptor material in polymer solar cells (PSCs). It acts to bridge PTB7 and PC71BM, facilitating charge transfer and improving power conversion efficiency. Ternary blend devices with ICBA exhibit significantly higher efficiencies than binary blends, showcasing ICBA's role in enhancing solar cell performance without the need for additional device modifications (Cheng, Li, & Zhan, 2014).

Fluorographene: A Teflon Counterpart

Fluorographene, a derivative of graphene with a fluorine atom attached to each carbon, exhibits qualities akin to Teflon. This material is an insulator with an optical gap of 3 eV, maintaining graphene's mechanical strength while being inert and stable up to 400°C. Its potential for applications in environments requiring high insulation and stability is notable (Nair et al., 2010).

Electrophilic Fluorination Catalysis

A manganese porphyrin complex demonstrates the capacity to catalyze the electrophilic fluorination of aliphatic C-H bonds using fluoride salts under mild conditions. This process opens new avenues for the selective introduction of fluorine into organic compounds, enhancing the development of fluorinated drugs and agrochemicals (Liu et al., 2012).

Advancements in Fluoropolymers

The synthesis of fluoropolymers in supercritical carbon dioxide presents an environmental advance over traditional methods that rely on chlorofluorocarbons (CFCs). This process demonstrates a method for producing high-performance materials without the detrimental environmental impact of CFCs, highlighting the importance of fluoropolymers in technology (DeSimone, Guan, & Elsbernd, 1992).

Future Directions

“7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile” and similar compounds have potential applications in the field of renewable energy, specifically in the design of small organic solar cells . This suggests that future research could focus on optimizing these compounds for enhanced photovoltaic efficiencies .

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the biological context.

Result of Action

Based on the known activities of indole derivatives, it can be inferred that this compound could potentially have a variety of effects at the molecular and cellular level .

properties

IUPAC Name |

7-fluoro-1-oxo-2,3-dihydroindene-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-4-6(5-12)3-7-1-2-9(13)10(7)8/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMBFHIMNFDAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684447.png)

![2-(allylsulfanyl)-N-cyclopropyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2684449.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)